Phenethyl 4-hydroxybenzoate
Overview
Description
Phenethyl 4-hydroxybenzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from phenethyl alcohol and 4-hydroxybenzoic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and as a chemical intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is structurally related to 4-hydroxybenzoic acid (4-hba), which is known to inhibit the activity of the enzyme cyclooxygenase (cox) . COX is involved in the formation of prostaglandins, substances that cause inflammation, swelling, pain, and fever .
Mode of Action
Based on its structural similarity to 4-hba, it may also inhibit cox, thereby reducing the formation of prostaglandins and alleviating symptoms such as inflammation and pain .
Biochemical Pathways
Phenethyl 4-hydroxybenzoate may be involved in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids . This pathway is also known for the biosynthesis of many secondary metabolites, including several commercially valuable compounds .
Result of Action
If it acts similarly to 4-hba, it may reduce inflammation and pain by inhibiting the formation of prostaglandins .
Biochemical Analysis
Biochemical Properties
Phenethyl 4-hydroxybenzoate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the microbial shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and other commercially valuable compounds . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
This compound can influence cell function in several ways. For example, it has been shown to have anticancer effects against certain leukemia cells by reducing cell viability in a dose and time-dependent manner . It can also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently undergoes various transformations .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is a key intermediate in the microbial shikimate pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known that the compound can influence its own localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl 4-hydroxybenzoate can be synthesized through the esterification reaction between phenethyl alcohol and 4-hydroxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenethyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to phenethyl alcohol and 4-hydroxybenzoic acid.
Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.
Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Phenethyl alcohol and 4-hydroxybenzoic acid.
Oxidation: Phenylacetic acid derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Phenethyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.
Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties.
Comparison with Similar Compounds
Phenethyl 4-hydroxybenzoate can be compared with other esters of 4-hydroxybenzoic acid, such as:
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Butyl 4-hydroxybenzoate:
This compound is unique due to its phenethyl group, which imparts different physical and chemical properties compared to shorter alkyl chain esters. This uniqueness can influence its solubility, stability, and biological activity, making it suitable for specific applications where other esters may not be as effective.
Properties
IUPAC Name |
2-phenylethyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOSMOVHDHSYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475081 | |
Record name | Phenethyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83936-28-1 | |
Record name | Phenethyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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